N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C22H21ClN4O4 and its molecular weight is 440.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of complex quinazoline and benzoxazepine derivatives, including compounds with structures similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, has been extensively explored. These efforts aim to understand their structural characteristics, physicochemical properties, and reactivity. Techniques such as NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to characterize these compounds, providing insights into their molecular conformations and potential interactions with biological targets (Zablotskaya et al., 2013), (Kametani et al., 1975).
Biological Activities
Research has demonstrated that compounds with similar structures exhibit a range of biological activities. These activities include cytotoxicity against various tumor cell lines, antimicrobial properties, anti-inflammatory effects, and psychotropic activities. The relationship between the compounds' structural features and their biological activities is a key area of investigation, suggesting potential therapeutic applications in the future (Zablotskaya et al., 2013), (Atia et al., 2017).
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c23-16-5-6-19-15(11-16)12-26(21(29)13-31-19)10-8-24-20(28)7-9-27-14-25-18-4-2-1-3-17(18)22(27)30/h1-6,11,14H,7-10,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPIDJSGXXLFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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